![molecular formula C22H19F4N7O B605175 AD80 CAS No. 1384071-99-1](/img/structure/B605175.png)
AD80
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Overview
Description
AD80 is a multikinase inhibitor that shows strong activity against human RET (c-RET), BRAF, S6K, and SRC . It is less active against mTOR . It has been reported to exhibit antineoplastic effects in acute leukemia cellular models by targeting the PI3K/STMN1 axis .
Synthesis Analysis
This compound has been identified as a structural analog of GDP366, which is more potent and effective than GSK2606414 and GW768505A . It has been reported to reduce cell viability and autonomous clonal growth in a dose- and/or time-dependent manner .Chemical Reactions Analysis
This compound has been shown to reduce cell viability and clonogenicity, and induce polyploidy in pancreatic cancer cells . It reduces RPS6 and histone H3 phosphorylation and induces γH2AX and PARP1 cleavage . It also markedly decreases AURKA phosphorylation and expression .Scientific Research Applications
Multidimensional Data Processing : The Active Data Repository (ADR) provides an infrastructure for integrating storage, retrieval, and processing of multidimensional datasets on parallel machines. This system is significant for scientific applications involving large, complex datasets (Ferreira et al., 1999).
Alzheimer's Disease Research : A comprehensive theory suggests that Alzheimer's disease (AD) may begin with alterations in the production or clearance of amyloid β-protein (Aβ), leading to its accumulation and cytotoxicity. This finding has important implications for therapeutic approaches (Selkoe, 2000).
Advancements in Genetic Research : Advances in high-throughput sequencing have revolutionized ancient DNA (aDNA) studies, enabling whole-genome sequencing and epigenomic characterization of ancient individuals and species (Orlando et al., 2015).
Nanotechnology in Alzheimer’s Disease : Nanotechnology offers promising techniques for Alzheimer's disease research, including improved understanding of the disease's molecular mechanisms, early diagnosis, and effective treatment (Nazem & Mansoori, 2008).
Application of Artificial Intelligence in Genetics : Artificial intelligence shows potential in analyzing complex genetic data for Alzheimer's disease, including diagnosis, prognosis, and analysis of genetic variation and gene-gene interactions (Mishra & Li, 2020).
Scientific Research Management Systems : Improvement in scientific research management can be achieved through the development of information systems, enhancing the efficiency and effectiveness of managing scientific projects (Xie Feng, 2012).
Mechanism of Action
Target of Action
AD80, also known as 1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea, is a multikinase inhibitor that targets several key proteins involved in cancer cell proliferation and survival . The primary targets of this compound include S6K, RET, RAF, and SRC . These proteins play crucial roles in cell growth, differentiation, and survival, making them important targets for cancer therapy .
Mode of Action
this compound interacts with its targets by binding to their kinase domains, thereby inhibiting their activity . This inhibition disrupts the signaling pathways that these proteins are involved in, leading to changes in cellular processes such as cell growth and survival . For instance, this compound reduces the phosphorylation of RPS6 and histone H3, two downstream targets of S6K .
Biochemical Pathways
this compound affects several biochemical pathways, primarily those involving its target proteins. For example, it impacts the PI3K/STMN1 axis, a pathway that plays a significant role in cell proliferation and survival . By inhibiting this pathway, this compound can exert cytotoxic effects on cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Experimental dosing for this compound was determined from maximum tolerated dosage studies and pharmacokinetic analysis . Quantities of this compound in blood plasma were determined by LC-MS/MS
Result of Action
The action of this compound results in several molecular and cellular effects. It reduces cell viability and clonogenicity, and induces polyploidy in cancer cells . At the molecular level, this compound induces DNA damage, as evidenced by the increased expression of γH2AX, a marker of DNA damage . It also induces apoptosis, a form of programmed cell death, as indicated by the cleavage of PARP1, an apoptosis marker .
Safety and Hazards
properties
IUPAC Name |
1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F4N7O/c1-11(2)33-20-17(19(27)28-10-29-20)18(32-33)12-3-6-14(7-4-12)30-21(34)31-16-9-13(22(24,25)26)5-8-15(16)23/h3-11H,1-2H3,(H2,27,28,29)(H2,30,31,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYORWDWRQMVGHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F4N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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